molecular formula C18H19NO4 B8007567 Cbz-N-methyl-DL-phenylalanine

Cbz-N-methyl-DL-phenylalanine

Cat. No.: B8007567
M. Wt: 313.3 g/mol
InChI Key: JDGXKNMKNMSHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-N-methyl-DL-phenylalanine is an organic compound with a complex structure that includes a phenyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-N-methyl-DL-phenylalanine typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino groups using phenylmethoxycarbonyl (Cbz) groups, followed by methylation and subsequent reactions to introduce the phenyl and carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cbz-N-methyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl groups .

Scientific Research Applications

Cbz-N-methyl-DL-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-N-methyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can protect amino groups during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-N-methyl-DL-phenylalanine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXKNMKNMSHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2899-07-2
Record name NSC135129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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